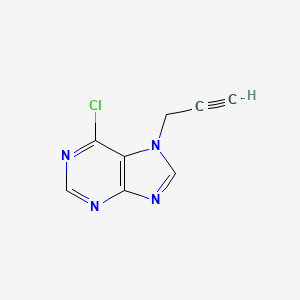
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as 2-CF3-Bz-1-one, is a trifluoromethylated aromatic compound that has recently been studied for its potential applications in a variety of scientific research areas. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a model compound in the study of the mechanism of action of trifluoromethylated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is not yet fully understood. However, it is believed that the trifluoromethylated aromatic compound binds to cysteine residues in proteins, altering their structure and function. This alteration in protein structure and function is thought to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial activities of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and ulcerative colitis. In addition, it has been shown to have anti-microbial activity against a variety of bacterial and fungal species.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is a relatively inexpensive compound that is easy to synthesize in the laboratory. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is a highly reactive compound and can react with other compounds in the presence of light or heat. Therefore, it is important to use appropriate safety precautions when handling this compound.
Future Directions
There are a number of potential future directions for the study of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene. These include further investigation of the mechanism of action of the compound, as well as the study of its potential applications in the treatment of cancer and other diseases. Additionally, further research could be conducted into the synthesis of other trifluoromethylated aromatic compounds and their potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be conducted into the potential toxicity of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene and other trifluoromethylated aromatic compounds.
Synthesis Methods
The most common method for synthesizing 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is by the reaction of 2-chlorophenol with sodium trifluoromethanesulfonate in acetonitrile at a temperature of 0°C. This reaction produces a trifluoromethylated aromatic compound with a yield of up to 90%. Other methods of synthesis include the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in acetonitrile and the reaction of 2-chlorophenol with trifluoromethanesulfonyl chloride in acetonitrile.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves the introduction of a chloro group onto a phenyl ring, followed by the addition of three fluorine atoms onto a butanone molecule. The final product is a ketone with a chlorophenyl and trifluorobutyl substituent.", "Starting Materials": ["2-chlorophenol", "butanone", "fluorine gas", "catalyst"], "Reaction": [ "1. Chlorination of 2-chlorophenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chlorophenyl chloride.", "2. Addition of 2-chlorophenyl chloride to butanone in the presence of a catalyst such as aluminum chloride to form 1-(2-chlorophenyl)-butan-1-one.", "3. Introduction of three fluorine atoms onto the butanone molecule using fluorine gas in the presence of a catalyst such as antimony pentachloride to form 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one." ] } | |
CAS RN |
1340416-25-2 |
Product Name |
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one |
Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)